Ethyl (5-phenylpyridin-2-yl)acetate
Description
Ethyl (5-phenylpyridin-2-yl)acetate is a pyridine-derived ester featuring a phenyl substituent at the 5-position of the pyridine ring and an acetate group at the 2-position. Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in related syntheses .
Properties
CAS No. |
897016-91-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 2-(5-phenylpyridin-2-yl)acetate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)10-14-9-8-13(11-16-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
InChI Key |
CDOBKVDHIJWVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-phenylpyridin-2-yl)acetate typically involves the esterification of 5-phenylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Hydrolysis: 5-phenylpyridine-2-carboxylic acid and ethanol.
Reduction: 5-phenylpyridin-2-ylmethanol.
Substitution: Various substituted phenylpyridine derivatives.
Scientific Research Applications
Ethyl (5-phenylpyridin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (5-phenylpyridin-2-yl)acetate in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its ester and aromatic functionalities. These interactions can lead to modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of ethyl (5-phenylpyridin-2-yl)acetate include pyridyl acetates with halogen, methyl, or amino substituents, as well as heterocyclic derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:
Structural and Molecular Features
Notes:
- Steric Effects: The phenyl group in this compound introduces steric bulk, which may reduce solubility compared to methyl or amino-substituted analogs.
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